molecular formula C15H14N2O B3035593 2-allyl-6-styryl-3(2H)-pyridazinone CAS No. 337922-88-0

2-allyl-6-styryl-3(2H)-pyridazinone

Cat. No.: B3035593
CAS No.: 337922-88-0
M. Wt: 238.28 g/mol
InChI Key: MITRWNKVEVPJNZ-CMDGGOBGSA-N
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Description

2-allyl-6-styryl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of allyl and styryl groups in the compound suggests it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-styryl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

    Introduction of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-allyl-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted pyridazinones with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-allyl-6-styryl-3(2H)-pyridazinone would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the allyl and styryl groups could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-allyl-3(2H)-pyridazinone: Lacks the styryl group, which may affect its reactivity and biological activity.

    6-styryl-3(2H)-pyridazinone: Lacks the allyl group, which may influence its chemical properties and applications.

Uniqueness

The combination of allyl and styryl groups in 2-allyl-6-styryl-3(2H)-pyridazinone makes it unique, potentially offering a distinct set of chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-2-prop-2-enylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-11H,1,12H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRWNKVEVPJNZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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